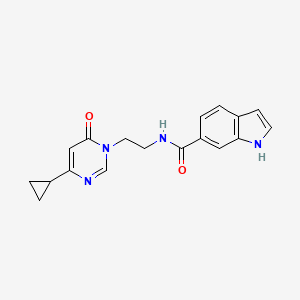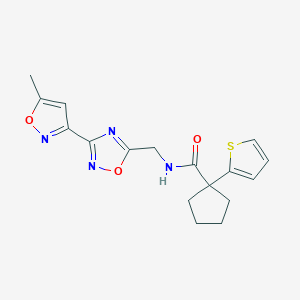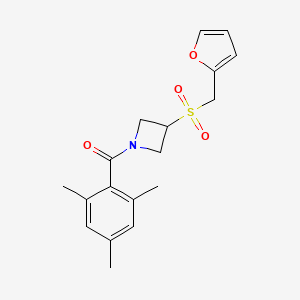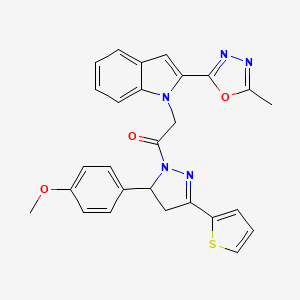![molecular formula C20H22N4O2S2 B2548748 N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 946239-49-2](/img/structure/B2548748.png)
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3-yl group attached to a 4-methylpiperidin-1-yl group, a phenyl group, and a thiophene-2-sulfonamide group .Physical And Chemical Properties Analysis
This compound has a logP value of 4.4849, a logD value of 4.4819, and a logSw value of -4.1508 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide:
Pharmacological Applications
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has shown potential in pharmacological research due to its structural properties. Compounds containing piperidine and pyridazine moieties are often investigated for their therapeutic potential, including anti-inflammatory, analgesic, and antipsychotic activities . This compound could be a candidate for developing new drugs targeting various diseases.
Cancer Research
The compound’s unique structure makes it a promising candidate for cancer research. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis . By targeting this enzyme, N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide could potentially be used to develop new anticancer therapies.
Neuroprotective Agents
Research into neuroprotective agents often explores compounds that can mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s . The piperidine moiety in this compound is known for its neuroprotective properties, making it a potential candidate for developing treatments for these conditions.
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. This compound could be explored for its effectiveness against various bacterial and fungal infections, contributing to the development of new antimicrobial agents.
Nonlinear Optical Materials
Organic compounds with π-bonds and donor-acceptor configurations are often studied for their nonlinear optical (NLO) properties . N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide could be investigated for its potential use in NLO devices, which are crucial in telecommunications and laser technology.
Molecular Probes and Imaging Agents
The compound’s unique structure may allow it to be used as a molecular probe or imaging agent in biomedical research . Such applications are essential for diagnosing and monitoring various diseases, including cancer and neurological disorders.
Enzyme Inhibition Studies
Given its structural features, this compound could be studied as an enzyme inhibitor . Enzyme inhibitors are crucial in drug development as they can regulate the activity of specific enzymes involved in disease processes.
Material Science
In material science, compounds with unique electronic properties are often sought after for developing new materials . This compound could be explored for its potential applications in creating advanced materials with specific electronic, optical, or mechanical properties.
Propiedades
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-15-10-12-24(13-11-15)19-9-8-18(21-22-19)16-4-6-17(7-5-16)23-28(25,26)20-3-2-14-27-20/h2-9,14-15,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLZQFKUNVMNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)





![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)